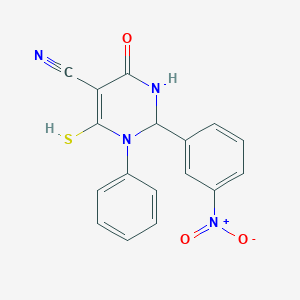
2-{3-Nitrophenyl}-3-(1-naphthylsulfonyl)-1,3-thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-Nitrophenyl}-3-(1-naphthylsulfonyl)-1,3-thiazolidine is a chemical compound that has gained significant attention in scientific research due to its various potential applications. This compound is commonly referred to as NITD-008 and has been studied for its potential as an antiviral agent against the Ebola and Zika viruses.
Mechanism of Action
NITD-008 inhibits viral replication by targeting the viral protein RNA-dependent RNA polymerase (RdRp). This protein is essential for viral replication and is conserved across different strains of the virus. NITD-008 binds to the active site of RdRp and prevents the synthesis of viral RNA, thereby inhibiting viral replication.
Biochemical and Physiological Effects:
NITD-008 has been shown to have low toxicity in vitro and in vivo studies. It has been demonstrated to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development as an antiviral agent.
Advantages and Limitations for Lab Experiments
One of the advantages of NITD-008 is its high potency against the Ebola and Zika viruses. It has been shown to have a low toxicity profile, making it a promising candidate for further development. However, one limitation is that NITD-008 has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.
Future Directions
There are several future directions for the research on NITD-008. One direction is to further investigate its potential as an antiviral agent against other viral infections. Another direction is to optimize the synthesis method to produce higher yields of the compound. Additionally, further studies are needed to determine the safety and efficacy of NITD-008 in humans. Overall, NITD-008 shows great promise as a potential therapeutic agent for viral infections, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of NITD-008 involves the reaction of 1-naphthylsulfonyl chloride and 2-amino-3-nitrophenol in the presence of triethylamine. The resulting intermediate is then reacted with thioglycolic acid to produce NITD-008. This synthesis method has been optimized to produce high yields of the compound and has been used in various studies.
Scientific Research Applications
NITD-008 has been extensively studied for its potential as an antiviral agent against the Ebola and Zika viruses. In vitro studies have shown that NITD-008 can inhibit the replication of these viruses by targeting a viral protein. This has led to further studies on the potential use of NITD-008 as a therapeutic agent for these viral infections.
properties
Molecular Formula |
C19H16N2O4S2 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
3-naphthalen-1-ylsulfonyl-2-(3-nitrophenyl)-1,3-thiazolidine |
InChI |
InChI=1S/C19H16N2O4S2/c22-21(23)16-8-3-7-15(13-16)19-20(11-12-26-19)27(24,25)18-10-4-6-14-5-1-2-9-17(14)18/h1-10,13,19H,11-12H2 |
InChI Key |
ZQDJSRZDORTGEZ-UHFFFAOYSA-N |
SMILES |
C1CSC(N1S(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile](/img/structure/B254964.png)
![1-[5-(4-Isopropylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B254967.png)
![2-[2-[2-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B254968.png)

![1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B254974.png)
![1-benzyl-5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B254975.png)
![Ethyl 4-[(5-hydroxypentyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B254977.png)
![3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254978.png)

![3-{4-nitrobenzyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254983.png)
![Ethyl 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate](/img/structure/B254984.png)


![4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile](/img/structure/B254990.png)